![molecular formula C13H8Cl4O2S B1619268 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl CAS No. 116807-53-5](/img/structure/B1619268.png)
3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Overview
Description
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is an organic compound that belongs to the class of polychlorinated biphenyls . These compounds contain at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .
Molecular Structure Analysis
The molecular formula of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is C13H8Cl4O2S . It has a molecular weight of 370.08 .Scientific Research Applications
Environmental Impact and Degradation Pathways
Recent scientific research has explored various aspects related to 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, focusing on environmental contamination, degradation pathways, and the broader implications of its presence in ecosystems. One key area of study is the environmental fate and transformation of polychlorinated dibenzothiophenes (PCDTs), compounds closely related to 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl. Research indicates that PCDTs, which share similar production processes and environmental persistence characteristics with polychlorinated dibenzofurans (PCDFs), can originate from various industrial activities, including pulp and paper manufacturing, waste incineration, and metal reclamation processes. These compounds, including 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, have been detected in environmental samples, particularly in river sediments, suggesting a widespread distribution and potential ecological risks associated with their persistence and bioaccumulation (Huntley et al., 1994).
Photocatalytic Degradation
The degradation of sulfurous compounds, which may include derivatives of 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl, has been studied in the context of photocatalysis. Photocatalytic processes, often utilizing titanium dioxide (TiO2) as a catalyst, have been shown to effectively degrade various sulfurous pollutants in water and air. This method offers a promising approach for mitigating the environmental impact of such compounds, highlighting the potential for applying advanced oxidation technologies to remove persistent organic pollutants from contaminated sites (Cantau et al., 2007).
properties
IUPAC Name |
2,5-dichloro-1-(3,4-dichlorophenyl)-3-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(14)5-9(13(12)17)7-2-3-10(15)11(16)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASFWKBBFHJGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151531 | |
Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116807-53-5 | |
Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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